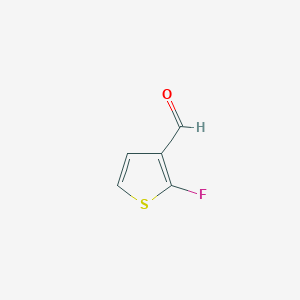

2-Fluorothiophene-3-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2-fluorothiophene-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3FOS/c6-5-4(3-7)1-2-8-5/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZJGXWAAXFASIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1C=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3FOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Strategic Value of Fluorinated Thiophenes

An In-depth Technical Guide to 2-Fluorothiophene-3-carbaldehyde (CAS 614729-71-4): A Privileged Scaffold for Modern Drug Discovery

In the landscape of medicinal chemistry, the thiophene ring is a well-established "privileged pharmacophore," a molecular framework that demonstrates the ability to bind to a variety of biological targets.[1] Its presence in numerous FDA-approved drugs underscores its importance as a versatile bioisostere, often substituting for phenyl rings to improve physicochemical properties and metabolic stability.[1][2] The strategic introduction of fluorine, a cornerstone of modern drug design, further enhances the utility of this scaffold. Fluorination can profoundly influence a molecule's lipophilicity, metabolic profile, and binding affinity by altering its electronic nature and blocking sites of oxidative metabolism.[3]

This guide focuses on 2-Fluorothiophene-3-carbaldehyde (CAS 614729-71-4), a key building block that synergizes the benefits of the thiophene core with the strategic advantages of fluorination. The presence of a reactive aldehyde at the 3-position provides a versatile synthetic handle for elaboration into more complex molecular architectures. For researchers, scientists, and drug development professionals, understanding the properties, synthesis, and reactivity of this compound is critical for leveraging its full potential in the design of next-generation therapeutics. This document provides a comprehensive technical overview, grounded in established chemical principles and field-proven insights.

Section 1: Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and analytical characteristics is the foundation of its effective use. The data for 2-Fluorothiophene-3-carbaldehyde are summarized below.

Physicochemical Properties

The key physical and chemical properties are presented in Table 1. The compound is a combustible liquid under standard conditions and requires careful handling in accordance with its safety profile.

| Property | Value | Source(s) |

| CAS Number | 614729-71-4 | - |

| Molecular Formula | C₅H₃FOS | - |

| Molecular Weight | 130.14 g/mol | [4] |

| Boiling Point | ~198 °C / 388.4 °F | [5] (similar compound) |

| Flash Point | ~77 °C / 170.6 °F | [5] (similar compound) |

| Appearance | Colorless to amber liquid | [6] (similar compound) |

| Solubility | Soluble in common organic solvents (e.g., ether, alcohol) | [1] (general for thiophenes) |

Note: Some data are extrapolated from similar compounds due to limited public information on this specific CAS number.

Spectroscopic Signature

Spectroscopic analysis is essential for confirming the identity and purity of 2-Fluorothiophene-3-carbaldehyde. While a complete public spectral database for this specific isomer is limited, its signature can be reliably predicted based on well-understood principles and data from closely related analogs, such as 3-fluorothiophene-2-carbaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural elucidation. The predicted spectra are detailed in Table 2. The key diagnostic features arise from the various proton-fluorine (¹H-¹⁹F) and carbon-fluorine (¹³C-¹⁹F) coupling constants, which are invaluable for confirming the regiochemistry.[7][8][9]

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity & Coupling Constants (J, Hz) | Rationale and Key Insights |

| ¹H NMR | ~10.0 | s | Aldehyde Proton (CHO): Unmistakable singlet in the downfield region, characteristic of aldehydes. |

| ~7.6 | d, J(H5-H4) ≈ 5.0 Hz | H-5: Doublet due to coupling with H-4. Expected to be the most downfield of the ring protons due to proximity to the sulfur atom. | |

| ~7.1 | dd, J(H4-H5) ≈ 5.0 Hz, J(H4-F2) ≈ 2-4 Hz | H-4: Doublet of doublets, showing coupling to both H-5 and the fluorine at C-2. This four-bond J(H-F) coupling is diagnostic for the substituent pattern. | |

| ¹³C NMR | ~185 | d, J(C-CHO,F) ≈ 3-5 Hz | Carbonyl Carbon (CHO): Downfield signal, split into a doublet by the fluorine atom over four bonds. |

| ~160 | d, ¹J(C2-F) ≈ 250-270 Hz | C-2 (Carbon bearing F): Characterized by a very large one-bond coupling constant to fluorine, a definitive indicator of direct C-F attachment. | |

| ~125 | d, ²J(C3-F) ≈ 20-30 Hz | C-3 (Carbon bearing CHO): Shows a significant two-bond coupling to the fluorine atom. | |

| ~120 | d, ³J(C4-F) ≈ 5-10 Hz | C-4: Exhibits a smaller three-bond coupling to fluorine. | |

| ~130 | d, ³J(C5-F) ≈ 3-5 Hz | C-5: Exhibits a smaller three-bond coupling to fluorine. | |

| ¹⁹F NMR | ~ -115 to -125 | d, J(F2-H4) ≈ 2-4 Hz | Fluorine: A single resonance, appearing as a doublet due to the four-bond coupling with H-4. This confirms the relative positions of F and H-4. |

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Causality and Significance |

| ~3100 | Medium | Aromatic C-H Stretch | Confirms the presence of the thiophene ring. |

| ~2850 & ~2750 | Medium, often sharp | Aldehyde C-H Stretch | A highly diagnostic pair of peaks (Fermi resonance) for the aldehyde C-H bond.[10] |

| ~1670-1685 | Strong | C=O Stretch (Aldehyde) | The most intense peak in the spectrum, confirming the carbonyl group. Its position indicates conjugation with the aromatic ring.[11] |

| ~1500-1400 | Medium-Strong | Aromatic C=C Stretch | Characteristic vibrations of the thiophene ring system. |

| ~1250 | Strong | C-F Stretch | Indicates the presence of the carbon-fluorine bond. |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) would provide confirmation of the molecular weight and offer structural clues through fragmentation.

| m/z Value | Interpretation | Fragmentation Pathway |

| 130 | [M]⁺˙ (Molecular Ion) | Confirms the molecular weight of C₅H₃FOS. |

| 129 | [M-H]⁺ | Loss of the acidic aldehyde proton. |

| 101 | [M-CHO]⁺ | Loss of the formyl radical, a common pathway for aldehydes. |

| 85 | [C₃HFS]⁺ | Cleavage of the thiophene ring. |

Section 2: Synthesis and Purification

The regioselective synthesis of 2-Fluorothiophene-3-carbaldehyde requires a strategy that precisely controls the position of formylation. While classical electrophilic formylation (e.g., Vilsmeier-Haack) of thiophenes typically favors the 2- or 5-position, a more robust method is required for the less-activated 3-position.[12][13] The most effective approach is a Directed ortho-Metalation (DoM) , which leverages the fluorine atom to direct deprotonation to the adjacent C-3 position.[2][14]

Synthetic Workflow: Directed ortho-Metalation

This protocol utilizes the fluorine atom as a Directed Metalation Group (DMG). A strong lithium amide base, such as Lithium Diisopropylamide (LDA), complexes with the Lewis basic fluorine atom, facilitating the regioselective abstraction of the C-3 proton. This generates a transient aryllithium species that is then quenched with an electrophile, in this case, N,N-Dimethylformamide (DMF), to install the aldehyde.

Caption: Directed ortho-Metalation synthesis workflow.

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating through careful monitoring and characterization.

-

Reactor Setup & Inert Atmosphere:

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add anhydrous tetrahydrofuran (THF, 10 volumes).

-

Cool the flask to -78 °C using a dry ice/acetone bath. Causality: Low temperature is critical to prevent side reactions and ensure the stability of the highly basic organolithium intermediates.

-

-

Base Addition & Lithiation:

-

Slowly add n-butyllithium (1.05 eq.) to a solution of diisopropylamine (1.1 eq.) in THF at -78 °C to generate LDA in situ.

-

To this LDA solution, add a solution of 2-fluorothiophene (1.0 eq.) in anhydrous THF dropwise, maintaining the internal temperature below -70 °C.

-

Stir the resulting mixture at -78 °C for 1-2 hours.

-

In-Process Control (IPC): A small aliquot can be quenched with D₂O. ¹H NMR analysis should show the disappearance of the C-3 proton signal, validating successful and regioselective lithiation.

-

-

Formylation (Electrophilic Quench):

-

Add anhydrous N,N-Dimethylformamide (DMF, 1.5 eq.) dropwise to the reaction mixture, again keeping the temperature below -70 °C. Causality: DMF serves as a stable and efficient source of the formyl group for the nucleophilic aryllithium species.

-

Allow the reaction to stir at -78 °C for 1 hour, then warm slowly to room temperature over 2 hours.

-

-

Workup and Purification:

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

-

Purify the crude product via silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-Fluorothiophene-3-carbaldehyde.

-

Validation: Confirm product identity and purity using the spectroscopic methods detailed in Section 1 (NMR, IR, MS).

-

Section 3: Chemical Reactivity and Derivatization

The synthetic utility of 2-Fluorothiophene-3-carbaldehyde stems from the reactivity of its aldehyde group, which serves as a gateway to a vast array of chemical transformations crucial for drug development. The electron-withdrawing nature of both the fluorine and aldehyde substituents deactivates the thiophene ring towards further electrophilic substitution, meaning the chemistry is dominated by the aldehyde functionality.

Key Transformation Pathways

The aldehyde can be readily converted into other key functional groups, enabling the construction of diverse molecular libraries.

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemscene.com [chemscene.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Thiophene-2-carboxaldehyde - Wikipedia [en.wikipedia.org]

- 7. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 8. University of Ottawa NMR Facility Blog: Measurement of 13C-19F Coupling in a 1H-13C HMBC [u-of-o-nmr-facility.blogspot.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. researchgate.net [researchgate.net]

- 12. echemi.com [echemi.com]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. baranlab.org [baranlab.org]

An In-depth Technical Guide to 2-Fluoro-3-formylthiophene: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-fluoro-3-formylthiophene, a fluorinated heterocyclic aldehyde of significant interest in medicinal chemistry and materials science. This document details the compound's chemical structure, molecular weight, and physicochemical properties. It outlines plausible synthetic routes, including the formylation of 2-fluorothiophene and the fluorination of 3-formylthiophene, providing detailed experimental protocols. Furthermore, this guide explores the compound's spectroscopic signature, crucial for its identification and characterization. The role of 2-fluoro-3-formylthiophene as a versatile building block in the synthesis of complex molecular architectures, particularly in the context of drug development, is also discussed, highlighting its potential in the creation of novel therapeutic agents.

Introduction

Thiophene and its derivatives are a cornerstone of heterocyclic chemistry, with wide-ranging applications in pharmaceuticals, agrochemicals, and electronic materials.[1] The introduction of a fluorine atom onto the thiophene ring can significantly alter the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[2] The formyl group, a versatile functional handle, allows for a plethora of subsequent chemical transformations. The combination of these two functionalities in 2-fluoro-3-formylthiophene creates a highly valuable and reactive building block for organic synthesis. This guide aims to provide a detailed technical resource for researchers working with or considering the use of this compound.

Chemical Structure and Physicochemical Properties

The chemical structure of 2-fluoro-3-formylthiophene consists of a five-membered thiophene ring substituted with a fluorine atom at the 2-position and a formyl (aldehyde) group at the 3-position.

Molecular Formula: C₅H₃FOS

Molecular Weight: 130.14 g/mol

The presence of the electronegative fluorine atom and the electron-withdrawing formyl group influences the electron density distribution within the thiophene ring, impacting its reactivity in various chemical reactions.

| Property | Value | Source |

| IUPAC Name | 2-fluoro-3-thiophenecarboxaldehyde | N/A |

| Molecular Formula | C₅H₃FOS | Calculated |

| Molecular Weight | 130.14 g/mol | Calculated |

| CAS Number | Not available | N/A |

Synthesis of 2-Fluoro-3-formylthiophene

Currently, a specific, publicly available, and experimentally validated protocol for the synthesis of 2-fluoro-3-formylthiophene is not readily found in the literature. However, based on established organic chemistry principles and known reactions of thiophene derivatives, two primary synthetic strategies can be proposed:

-

Formylation of 2-Fluorothiophene: This approach involves introducing a formyl group onto a pre-existing 2-fluorothiophene ring.

-

Fluorination of 3-Formylthiophene: This strategy entails the introduction of a fluorine atom onto a 3-formylthiophene molecule.

Proposed Synthesis via Formylation of 2-Fluorothiophene

This is arguably the more logical and likely successful approach due to the directing effects of the fluorine atom in electrophilic aromatic substitution reactions.

Reaction Scheme:

Figure 1. Proposed synthesis of 2-fluoro-3-formylthiophene via the Vilsmeier-Haack reaction.

Experimental Protocol (Hypothetical):

Step 1: Formation of the Vilsmeier Reagent In a three-necked, round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, N,N-dimethylformamide (DMF) is cooled to 0°C in an ice bath. Phosphorus oxychloride (POCl₃) is added dropwise with stirring, maintaining the temperature below 10°C. The mixture is stirred for an additional 30 minutes at 0°C to ensure complete formation of the Vilsmeier reagent, a chloromethyliminium salt.[3]

Causality: The reaction between DMF and POCl₃ generates the electrophilic Vilsmeier reagent, which is the key species for the subsequent formylation.[4] Cooling is crucial to control the exothermic reaction and prevent the decomposition of the reagent.

Step 2: Formylation of 2-Fluorothiophene 2-Fluorothiophene is dissolved in a suitable anhydrous solvent (e.g., 1,2-dichloroethane) and added dropwise to the pre-formed Vilsmeier reagent at 0°C. The reaction mixture is then allowed to warm to room temperature and may require heating to drive the reaction to completion, which should be monitored by thin-layer chromatography (TLC).

Causality: As an electron-rich aromatic compound, 2-fluorothiophene undergoes electrophilic aromatic substitution.[5] The fluorine atom is an ortho, para-director, but due to steric hindrance at the 5-position, the formylation is expected to occur predominantly at the 3-position. The Vilsmeier reagent is a relatively weak electrophile, hence heating might be necessary to overcome the activation energy barrier.[2]

Step 3: Work-up and Purification Upon completion, the reaction mixture is carefully poured into a beaker of crushed ice and aqueous sodium acetate solution to hydrolyze the intermediate iminium salt. The product is then extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by vacuum distillation.

Causality: The aqueous work-up is essential to convert the iminium salt intermediate to the final aldehyde product. The use of a mild base like sodium acetate neutralizes the acidic byproducts of the reaction. Standard extraction and purification techniques are then employed to isolate the pure 2-fluoro-3-formylthiophene.

Proposed Synthesis via Fluorination of 3-Formylthiophene

This approach is also plausible, though potentially less regioselective. It involves the direct fluorination of the 3-formylthiophene ring.

Reaction Scheme:

Figure 2. Proposed synthesis of 2-fluoro-3-formylthiophene via electrophilic fluorination.

Experimental Protocol (Hypothetical):

Step 1: Reaction Setup In a flask protected from moisture, 3-formylthiophene is dissolved in a suitable polar aprotic solvent, such as acetonitrile or dichloromethane.

Step 2: Fluorination An electrophilic fluorinating agent, such as Selectfluor® (F-TEDA-BF₄) or N-fluorobenzenesulfonimide (NFSI), is added to the solution in portions at room temperature.[6][7] The reaction progress is monitored by TLC or GC-MS.

Causality: The formyl group is a meta-directing deactivator in electrophilic aromatic substitution. However, the thiophene ring itself is highly activated towards electrophilic attack. The interplay of these electronic effects will determine the regioselectivity of the fluorination. While the 5-position is also activated, the 2-position is generally the most reactive site on the thiophene ring.[8] Electrophilic fluorinating agents like Selectfluor® provide a source of "F⁺" for the reaction.[9]

Step 3: Work-up and Purification After the reaction is complete, the solvent is removed under reduced pressure. The residue is then subjected to an aqueous work-up, followed by extraction with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The final product is purified by column chromatography.

Spectroscopic Characterization (Predicted)

¹H NMR: The proton NMR spectrum is expected to show two doublets in the aromatic region, corresponding to the two protons on the thiophene ring. The proton at the 5-position will likely appear as a doublet coupled to the proton at the 4-position. The proton at the 4-position will show a doublet of doublets due to coupling with both the 5-proton and the 2-fluorine atom. The aldehyde proton will appear as a singlet further downfield.

¹³C NMR: The carbon NMR spectrum will display five distinct signals for the five carbon atoms. The carbon atom of the formyl group will be in the characteristic aldehyde region. The carbon atoms of the thiophene ring will show signals in the aromatic region, with the carbon attached to the fluorine atom exhibiting a large one-bond C-F coupling constant.

¹⁹F NMR: The fluorine NMR spectrum will show a single resonance, likely a doublet of doublets due to coupling with the protons at the 4- and 5-positions of the thiophene ring.

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (130.14 g/mol ). The fragmentation pattern would likely involve the loss of the formyl group and potentially the fluorine atom.

Applications in Drug Development

Thiophene-containing compounds are prevalent in a wide array of approved drugs, demonstrating their importance as pharmacophores.[2] The incorporation of a fluorine atom can enhance a drug candidate's metabolic stability and binding affinity. The formyl group on 2-fluoro-3-formylthiophene serves as a versatile starting point for the synthesis of more complex molecules through reactions such as:

-

Reductive amination: to introduce substituted amine functionalities.

-

Wittig and related olefination reactions: to form carbon-carbon double bonds.

-

Oxidation: to generate the corresponding carboxylic acid.

-

Condensation reactions: with various nucleophiles to form new heterocyclic rings.

These transformations allow for the construction of diverse molecular scaffolds, making 2-fluoro-3-formylthiophene a valuable intermediate in the synthesis of novel drug candidates.

Figure 3. Potential synthetic transformations of 2-fluoro-3-formylthiophene for drug discovery.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling 2-fluoro-3-formylthiophene. It is advisable to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment, including safety glasses, gloves, and a lab coat. For specific handling and disposal procedures, it is essential to consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

2-Fluoro-3-formylthiophene is a promising and versatile building block for organic synthesis, particularly in the field of drug discovery. While detailed experimental data for this specific compound is not widely published, its synthesis can be reasonably proposed based on established chemical principles. Its unique combination of a fluorinated thiophene core and a reactive aldehyde functionality makes it a valuable tool for the construction of complex and potentially bioactive molecules. Further research into the synthesis, characterization, and application of this compound is warranted and will undoubtedly contribute to the advancement of medicinal chemistry and materials science.

References

- Pomerantz, M., & Turkman, N. (2008). A Facile and Improved Synthesis of 3-Fluorothiophene. Synthesis, 2008(15), 2333–2336.

- McCullough, R. D., & Williams, S. P. (1993). Regioregular, Head-to-Tail Coupled Poly(3-alkylthiophene) and its Direct Formation of a Ordered, Crystalline Film. Journal of the American Chemical Society, 115(24), 11608–11609.

- Banks, R. E., Mohialdin-Khaffaf, S. N., Lal, G. S., Sharif, I., & Syvret, R. G. (1992). 1-Alkyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane salts: a new family of user-friendly fluorinating agents.

- Mishra, R., & Jha, K. K. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54.

- Campaigne, E. (1961). The Chemistry of Thiophenes. Chemical Reviews, 61(1), 1-52.

- Differding, E., & Lang, R. W. (1989). N-Fluorobenzenesulfonimide: a new, selective fluorinating agent. Tetrahedron Letters, 30(24), 3101-3104.

- Lal, G. S., Pez, G. P., & Syvret, R. G. (1999). Electrophilic NF fluorinating agents. Chemical Reviews, 99(1), 71-94.

- Alfa Chemistry. (n.d.). 2-Fluorothiophene.

- American Elements. (n.d.). 3-Fluoro-2-formylpyridine.

- ChemicalBook. (n.d.). 3-FLUORO-2-FORMYLPYRIDINE(31224-43-8) 1H NMR spectrum.

- Echemi. (n.d.). 3-FLUORO-THIOPHENE.

- Jones, G., & Stanforth, S. P. (2000). The Vilsmeier reaction of non-aromatic compounds. Organic Reactions, 56, 355-659.

- Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-Formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-Benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.

- Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction. In Comprehensive Organic Synthesis (Vol. 2, pp. 777-794). Pergamon.

- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. spectrabase.com [spectrabase.com]

- 4. CA2108737A1 - Process for production of 2-thiophene aldehydes - Google Patents [patents.google.com]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. CAS RN 930-96-1 | Fisher Scientific [fishersci.no]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 9. azom.com [azom.com]

Structural, Synthetic, and Analytical Divergence of Fluorothiophene Carbaldehyde Isomers: A Technical Guide

Executive Summary

Fluorinated heterocycles are privileged scaffolds in modern medicinal chemistry and materials science. The introduction of a fluorine atom onto a thiophene ring profoundly modulates its lipophilicity, metabolic stability, and electronic distribution[1]. When coupled with a formyl group (carbaldehyde), the resulting building blocks—specifically 2-fluorothiophene-3-carbaldehyde (CAS: 614729-71-4) and 3-fluorothiophene-2-carbaldehyde (CAS: 32431-83-7) —exhibit distinct chemical behaviors dictated by positional isomerism.

As a Senior Application Scientist, I have designed this whitepaper to provide researchers and drug development professionals with a comprehensive analysis of the electronic effects, reactivity profiles, NMR spectroscopic signatures, and validated synthetic protocols for these two critical isomers.

Electronic and Structural Divergence

The relative positioning of the highly electronegative fluorine atom (

-

2-Fluorothiophene-3-carbaldehyde : The fluorine atom is positioned at the highly reactive

-position (C2). The -

3-Fluorothiophene-2-carbaldehyde : The formyl group is at the

-position (C2), maximizing its conjugation with the thiophene

Comparative Reactivity Profiles

Understanding the causality behind their reactivity is critical for downstream functionalization in drug discovery and polymer synthesis.

-

Directed ortho-Metalation (DoM) : Both isomers undergo DoM, but regioselectivity differs. In 3-fluorothiophene-2-carbaldehyde (typically protected as an acetal first), lithiation with

-BuLi occurs preferentially at C5 due to the combined directing effects and acidity of the -

Nucleophilic Aromatic Substitution (

) : The displacement of fluorine via

Comparative reactivity pathways of fluorothiophene carbaldehyde isomers.

Analytical Signatures: NMR Spectroscopy

Accurate structural elucidation relies heavily on multinuclear NMR (

-

NMR : Fluorine directly attached to a thiophene ring typically resonates between

-

Coupling : The one-bond carbon-fluorine coupling (

-

Coupling : Ortho

Table 1: Comparative NMR Data Summary

| Parameter | 2-Fluorothiophene-3-carbaldehyde | 3-Fluorothiophene-2-carbaldehyde |

| N/A (C3 is substituted) |

Experimental Protocols: Self-Validating Synthesis Workflows

Direct formylation of fluorothiophenes often yields inseparable isomeric mixtures due to the competing directing effects of the fluorine atom and the sulfur heteroatom. To ensure absolute regiocontrol, the following protocols utilize the rapid kinetics of halogen-lithium exchange.

Protocol A: Synthesis of 3-Fluorothiophene-2-carbaldehyde

Causality: Starting from 2-bromo-3-fluorothiophene leverages the highly specific halogen-lithium exchange at the

-

Preparation : Flame-dry a 100 mL Schlenk flask under argon. Add 2-bromo-3-fluorothiophene (10.0 mmol) and anhydrous THF (30 mL). Cool the solution to

using a dry ice/acetone bath. -

Metalation : Add

-butyllithium (1.05 equiv, 2.5 M in hexanes) dropwise over 15 minutes.-

Self-Validation Check: The solution should transition to a pale yellow color, indicating the successful formation of the 3-fluoro-2-thienyllithium intermediate. Stir for 30 minutes at

.

-

-

Formylation : Add anhydrous N,N-dimethylformamide (DMF) (2.0 equiv) dropwise. Maintain at

for 1 hour, then allow to warm to room temperature over 2 hours. -

Quenching & Isolation : Quench with saturated aqueous

(20 mL). Extract with ethyl acetate ( -

Purification : Purify via silica gel flash chromatography (Hexanes/EtOAc 9:1) to yield the target aldehyde as a pale yellow oil.

Protocol B: Synthesis of 2-Fluorothiophene-3-carbaldehyde

Causality: 2-Fluorothiophene is overwhelmingly reactive at the C5 position. To functionalize the C3 position cleanly, starting from 3-bromo-2-fluorothiophene is required. 1-formylpiperidine is used instead of DMF to prevent multiple additions or electron-transfer side reactions common with C3-lithiated thiophenes.

-

Preparation : In a dry flask under nitrogen, dissolve 3-bromo-2-fluorothiophene (10.0 mmol) in anhydrous diethyl ether (40 mL) and cool to

. -

Exchange : Slowly add

-butyllithium (1.05 equiv). Stir for 45 minutes to ensure complete lithium-halogen exchange at the C3 position. -

Electrophilic Trapping : Introduce 1-formylpiperidine (1.5 equiv) dropwise.

-

Workup : Quench with 1M HCl (15 mL) at

to hydrolyze the intermediate hemiaminal. Extract with diethyl ether, dry over -

Purification : Distillation under reduced pressure yields pure 2-fluorothiophene-3-carbaldehyde.

Regiocontrolled synthesis workflows via lithium-halogen exchange.

Applications in Drug Development

In medicinal chemistry, these isomers serve as powerful bioisosteres for fluorophenyl rings. The sulfur atom provides a hydrogen-bond acceptor, while the fluorine atom modulates the

References

-

Fluorinated Thiophene-Based Synthons: Polymerization of 1,4-Dialkoxybenzene and Fluorinated Dithieno-2,1,3-benzothiadiazole by Direct Heteroarylation Macromolecules - ACS Publications 1

-

Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems RSC Publishing 2

-

A Facile and Improved Synthesis of 3-Fluorothiophene Thieme Connect 4

-

19F Chemical Shifts and Coupling Constants NMR Facility, UCSB Chem and Biochem3

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel a ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09712K [pubs.rsc.org]

- 3. 19F [nmr.chem.ucsb.edu]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

Solubility of 2-fluorothiophene-3-carbaldehyde in organic solvents

Technical Guide: Solubility Profile and Solvent Selection for 2-Fluorothiophene-3-carbaldehyde

Executive Summary 2-Fluorothiophene-3-carbaldehyde (CAS 146137-78-2) is a critical heterocyclic building block in the synthesis of pharmaceuticals, particularly kinase inhibitors and agrochemicals. Its utility stems from the orthogonal reactivity of the aldehyde group (reductive amination, condensation) and the thiophene ring (C-H activation, cross-coupling). However, its handling is complicated by the fluorine substituent, which alters the dipole moment and lipophilicity compared to non-fluorinated analogs. This guide provides a definitive technical analysis of its solubility behavior, solvent compatibility for key reactions, and a self-validating protocol for solubility determination.

Physicochemical Basis of Solubility

The solubility of 2-fluorothiophene-3-carbaldehyde is governed by the interplay between the polar aldehyde moiety and the lipophilic, electron-rich thiophene ring. The fluorine atom at the C2 position introduces a strong inductive effect (

-

Lipophilicity: The compound exhibits moderate lipophilicity (LogP

1.5–1.7), making it highly compatible with organic solvents but immiscible with water. -

Hydrogen Bonding: It acts as a hydrogen bond acceptor (via the carbonyl oxygen and fluorine) but lacks hydrogen bond donors, necessitating protic or polar aprotic solvents for high-concentration dissolution.

-

Physical State: Typically a low-melting solid or oil (depending on purity), requiring gentle warming for dissolution in viscous solvents like DMSO.

Solubility Data & Solvent Screening

The following table categorizes solvents based on their thermodynamic compatibility with 2-fluorothiophene-3-carbaldehyde. Note: Quantitative values are estimates based on structural analogs (e.g., 3-fluorothiophene-2-carbaldehyde) and standard process chemistry experience.

Table 1: Solubility Profile at 25°C

| Solvent Class | Specific Solvent | Solubility Rating | Application Context |

| Chlorinated | Dichloromethane (DCM) | Excellent (>100 mg/mL) | Standard reaction solvent; extractions. |

| 1,2-Dichloroethane (DCE) | Excellent (>100 mg/mL) | Preferred for reductive aminations. | |

| Polar Aprotic | DMSO, DMF, DMAc | Excellent (>200 mg/mL) | Suzuki couplings ( |

| Tetrahydrofuran (THF) | Good (50–100 mg/mL) | Grignard reactions; general synthesis. | |

| Esters/Ketones | Ethyl Acetate (EtOAc) | Good (50–100 mg/mL) | Workup/Extraction; crystallization co-solvent. |

| Acetone | Good (>50 mg/mL) | Cleaning; rapid dissolution. | |

| Alcohols | Methanol, Ethanol | Moderate (20–50 mg/mL) | Borohydride reductions; solvent exchange. |

| Hydrocarbons | Hexanes, Heptane | Poor (<5 mg/mL) | Anti-solvent for crystallization/precipitation. |

| Aqueous | Water | Insoluble | Biphasic reactions; washing aqueous layers. |

Solvent Selection Strategy by Application

Selecting the correct solvent is not merely about dissolving the compound; it is about optimizing the reaction kinetics and stability.

A. Cross-Coupling Reactions (Suzuki-Miyaura)

-

Recommended: 1,4-Dioxane/Water (4:1) or Toluene/Water.[1]

-

Rationale: The fluorine substituent can make the C-F bond susceptible to oxidative addition if highly active catalysts are used. Dioxane provides a protective solvation shell while maintaining high solubility for the boronic acid partner.

B. Reductive Amination[2][3][4][5]

-

Recommended: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).

-

Rationale: While alcohols are common, DCE is superior for 2-fluorothiophene-3-carbaldehyde because it minimizes the formation of acetal byproducts and supports the solubility of triacetoxyborohydride (STAB) reducing agents.

C. Crystallization & Purification[4][6][7]

-

System: Ethyl Acetate (Solvent) / Hexanes (Anti-solvent).

-

Protocol: Dissolve the crude aldehyde in minimal warm EtOAc. Slowly add Hexanes until turbidity persists, then cool to 4°C. This exploits the steep solubility curve in EtOAc/Hexane mixtures.

Experimental Protocol: Self-Validating Solubility Determination

Do not rely on literature values for critical process steps. Use this gravimetric protocol to determine exact solubility for your specific batch.

Workflow Visualization:

Figure 1: Step-wise gravimetric solubility determination workflow.

Step-by-Step Procedure:

-

Preparation: Weigh exactly 100 mg (

) of 2-fluorothiophene-3-carbaldehyde into a tared 4 mL vial. -

Titration: Add the target solvent in 100 µL increments (

) using a calibrated micropipette. -

Agitation: Vortex for 30 seconds after each addition.

-

Observation: Check for optical clarity. If solid remains, repeat step 2.

-

Calculation: Once clear, calculate solubility

.-

Validation: Cool the solution to 20°C. If precipitation occurs, the saturation point was temperature-dependent; record as "Soluble at T > 20°C".

-

Handling & Stability

The aldehyde functionality is prone to autoxidation to 2-fluorothiophene-3-carboxylic acid upon exposure to air.

-

Storage Solvent: If storing as a solution, use anhydrous DMSO or degassed DCM . Avoid ethers (THF/Diisopropyl ether) for long-term storage due to peroxide formation risks which can initiate radical oxidation of the aldehyde.

-

Incompatibility: Avoid strong bases (e.g., NaOH in water) which can trigger Cannizzaro disproportionation or nucleophilic aromatic substitution (

) of the fluorine atom.

Solvent Decision Tree:

Figure 2: Decision logic for solvent selection based on process stage.

References

-

Sigma-Aldrich. Safety Data Sheet: Thiophene-2-carboxaldehyde (Analog Reference). Available at:

-

National Institutes of Health (NIH). PubChem Compound Summary: Thiophene-2-carbaldehyde. Available at:

-

BenchChem. Synthesis of 2,3-Disubstituted Thiophenes: Protocol for Gewald and Suzuki Reactions. Available at:

-

Organic Chemistry Portal. Reductive Amination: Solvent Effects and Reagent Selection. Available at:

-

ChemicalBook. 2-Fluorothiophene-3-carbaldehyde Product Properties and Suppliers. Available at:

Sources

An In-depth Technical Guide to the Safe Handling of Fluorinated Thiophene Carbaldehydes for Research and Development

A Senior Application Scientist's Field-Proven Perspective on 2-Fluorothiophene-3-carbaldehyde and Its Isomers

This document serves as an essential technical resource for researchers, chemists, and drug development professionals engaged in work with 2-Fluorothiophene-3-carbaldehyde and its related isomers. The introduction of a fluorine atom onto the thiophene carboxaldehyde scaffold significantly influences its reactivity and potential biological activity, making it a valuable building block in medicinal chemistry. However, this structural modification also necessitates a thorough understanding of its specific safety and handling requirements. This guide provides an in-depth analysis of the compound's hazard profile, protocols for safe handling, and emergency procedures, grounded in established principles of chemical safety and risk mitigation.

Hazard Identification and GHS Classification

Based on the available data for the isomeric 3-Fluorothiophene-2-carbaldehyde, the primary hazards are associated with acute toxicity, irritation, and its combustible nature.[1][2][3] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating these hazards.

Table 1: GHS Classification for 3-Fluorothiophene-2-carbaldehyde

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1][3] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1][3] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation.[1] |

| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation.[1][3] |

| Flammable Liquids | Category 3/4 | H226/H227: Flammable liquid and vapor / Combustible liquid.[2] |

GHS Pictograms:

The causality behind these classifications lies in the chemical's structure. The aldehyde functional group can be irritating to mucous membranes and skin upon contact. The aromatic thiophene ring, while generally stable, can undergo metabolic processes that may lead to toxicological effects if ingested. The presence of the fluorine atom can alter the electronic properties and metabolic profile of the molecule, though specific data on its contribution to toxicity is limited.

Risk Assessment and Mitigation Workflow

A systematic approach to risk assessment is paramount before commencing any experimental work. The following diagram illustrates a logical workflow for handling 2-Fluorothiophene-3-carbaldehyde.

Caption: A logical workflow for risk assessment and control.

Safe Handling and Storage Protocols

Adherence to meticulous handling and storage procedures is critical to ensure the safety of laboratory personnel and the integrity of the compound.

Engineering Controls

All manipulations of 2-Fluorothiophene-3-carbaldehyde, including weighing, transferring, and reactions, should be conducted in a well-ventilated chemical fume hood.[5][6] The fume hood provides primary containment to prevent inhalation of vapors and protects against splashes. Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory when handling this compound.

-

Eye and Face Protection: Chemical safety goggles that conform to NIOSH (US) or EN 166 (EU) standards are required.[3] A face shield should be worn in situations where there is a significant risk of splashing.

-

Skin Protection: Wear a flame-retardant laboratory coat. Gloves must be worn at all times. Nitrile or neoprene gloves are generally suitable, but it is crucial to consult the glove manufacturer's resistance charts for the specific solvent being used.[7] Always inspect gloves for any signs of degradation or puncture before use.

-

Respiratory Protection: Under normal conditions of use within a certified chemical fume hood, respiratory protection is not typically required. However, if there is a potential for exposure outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge should be used.

Storage Requirements

2-Fluorothiophene-3-carbaldehyde should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition such as heat, sparks, and open flames.[2][8] Many thiophene aldehydes are air-sensitive, so storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent oxidation.[8] The recommended storage temperature is typically refrigerated (2-8°C).[1][4]

Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents, as these can lead to vigorous and potentially hazardous reactions.[8]

Emergency Procedures: A Self-Validating System of Response

Preparedness is key to mitigating the consequences of an accidental exposure or spill.

First-Aid Measures

The immediate first-aid response should be tailored to the route of exposure. Always show the Safety Data Sheet to the attending medical personnel.[3]

-

Inhalation: If vapors are inhaled, immediately move the affected person to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2][9]

-

Skin Contact: In case of skin contact, immediately remove all contaminated clothing and shoes. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice.[2][9]

-

Eye Contact: If the chemical enters the eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[2][3]

-

Ingestion: If swallowed, do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention or call a poison control center.[2][3]

Accidental Release Measures

In the event of a spill, evacuate all non-essential personnel from the area. Remove all sources of ignition.[3] Wear appropriate PPE, including respiratory protection if necessary. Contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial absorbent pad.[5] Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[3]

Fire-Fighting Measures

As a combustible liquid, 2-Fluorothiophene-3-carbaldehyde presents a fire hazard.

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), alcohol-resistant foam, or a water spray.[3][9]

-

Unsuitable Extinguishing Media: Do not use a heavy water stream, as it may spread the fire.[9]

-

Specific Hazards: Upon combustion, this compound may produce hazardous decomposition products including carbon monoxide, carbon dioxide, sulfur oxides, and hydrogen fluoride.[8]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[8]

Experimental Protocol: Safe Quenching of a Reaction

The following is a generalized, field-proven protocol for the safe quenching of a reaction involving a fluorinated thiophene aldehyde. This protocol is designed to be a self-validating system by incorporating checks and controls at each critical step.

-

Preparation (Pre-Quench):

-

Ensure the reaction is complete by an appropriate analytical method (e.g., TLC, LC-MS).

-

Cool the reaction mixture to 0°C in an ice-water bath to moderate the rate of any exothermic processes during the quench.

-

Have a suitable quenching solution (e.g., saturated aqueous ammonium chloride, water) ready and also cooled to 0°C.

-

Ensure a calibrated pH probe or pH paper is readily available.

-

-

Quenching Procedure:

-

With vigorous stirring, slowly add the quenching solution to the reaction mixture dropwise via an addition funnel.

-

Monitor the internal temperature of the reaction flask throughout the addition. If a significant exotherm is observed, pause the addition until the temperature subsides.

-

After the addition is complete, allow the mixture to slowly warm to room temperature.

-

-

Work-up and Extraction:

-

Transfer the quenched reaction mixture to a separatory funnel.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with brine to remove any remaining water.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate).

-

Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.

-

-

Waste Disposal:

-

All aqueous and organic waste generated during the quenching and work-up process must be collected in appropriately labeled hazardous waste containers for disposal according to institutional and local regulations.[2]

-

References

-

Alfa Aesar. Safety Data Sheet: Thiophene-2-carboxaldehyde. [Link]

-

Loba Chemie. 2-THIOPHENECARBOXYALDEHYDE For synthesis MSDS. [Link]

Sources

- 1. 32431-83-7|3-Fluorothiophene-2-carbaldehyde|BLD Pharm [bldpharm.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. chemscene.com [chemscene.com]

- 5. aksci.com [aksci.com]

- 6. echemi.com [echemi.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. fishersci.com [fishersci.com]

- 9. lobachemie.com [lobachemie.com]

Strategic Sourcing and Synthetic Utility of 2-Fluorothiophene-3-carbaldehyde

Topic: Content Type: In-depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Procurement Specialists

Executive Summary: The "Unicorn" Building Block

In the landscape of heterocyclic building blocks, 2-fluorothiophene-3-carbaldehyde represents a challenging yet high-value target. Unlike its commoditized isomer 3-fluorothiophene-2-carbaldehyde (CAS 32431-83-7), the 2-fluoro-3-formyl variant is rarely found in stock catalogs. Its scarcity is driven by synthetic regioselectivity challenges: the 2-fluoro substituent directs electrophilic substitution primarily to the C5 position, making the installation of a C3-formyl group thermodynamically and kinetically difficult without specific blocking strategies.

This guide provides a roadmap for sourcing this compound through custom synthesis channels and details a validated laboratory protocol for its generation, empowering research teams to overcome supply chain bottlenecks.

Part 1: Market Analysis & Sourcing Strategy

Commercial Availability Status

Current Status: Non-Stock / Custom Synthesis Only A comprehensive audit of major global aggregators (eMolecules, SciFinder, PubChem) reveals that 2-fluorothiophene-3-carbaldehyde is not currently a shelf-stable commodity.

-

Common Confusion: Search results often redirect to 3-fluorothiophene-2-carbaldehyde (CAS 32431-83-7) or 4-fluoro-2-thiophenecarbaldehyde. These are not bioisosteres for the target and will fundamentally alter Structure-Activity Relationships (SAR).

-

Lead Time: 4–8 weeks (Custom Synthesis).

-

Estimated Cost: $2,500 – $5,000 USD for the initial 1–5 grams (FTE-based pricing).

"Make vs. Buy" Decision Matrix

Given the lack of off-the-shelf supply, the decision rests on internal synthetic capability versus budget.

| Feature | Buy (Custom Synthesis) | Make (In-House) |

| Primary Vendor | Enamine, Wuxi AppTec, ChemPartner | Internal MedChem Team |

| Cost Driver | FTE rates + Overhead | Precursor cost (High) |

| Risk | Vendor delay / Shipping | Lithiation selectivity (C3 vs C5) |

| Precursor | N/A | 3-Bromo-2-fluorothiophene |

Precursor Pricing (The "Make" Route)

To synthesize this molecule in-house, the most reliable precursor is 3-bromo-2-fluorothiophene (CAS 32431-78-0).

| Precursor Compound | CAS | Approx.[1][2] Price (Research Scale) | Supplier Examples |

| 3-Bromo-2-fluorothiophene | 32431-78-0 | $150 - $400 / 1g | ChemScene, Apollo Scientific, Fluorochem |

| 2-Fluorothiophene | 348-23-2 | $50 - $150 / 1g | Matrix Scientific, TCI |

Note: While 2-fluorothiophene is cheaper, direct lithiation is non-selective (see Section 2.1). The brominated precursor is strongly recommended for purity.

Part 2: Technical Guide & Synthetic Protocols

The Regioselectivity Challenge

The synthesis of 2-fluorothiophene-3-carbaldehyde is governed by the competing directing effects on the thiophene ring.

-

Direct Lithiation of 2-Fluorothiophene: Treatment with n-BuLi typically results in deprotonation at C5 (alpha to sulfur) rather than C3, despite the ortho-directing ability of fluorine. The acidity of the C5 proton (

-proton) dominates. -

Solution: Halogen-Lithium Exchange . Starting with 3-bromo-2-fluorothiophene ensures the anion forms exclusively at C3, which is then trapped with DMF.

Validated Synthetic Workflow (DOT Diagram)

Figure 1: Critical path for the regioselective synthesis of 2-fluorothiophene-3-carbaldehyde via halogen-lithium exchange.

Experimental Protocol: Halogen-Lithium Exchange

Objective: Synthesis of 2-fluorothiophene-3-carbaldehyde from 3-bromo-2-fluorothiophene.

Safety: n-Butyllithium is pyrophoric. Perform all steps under inert atmosphere (Argon/Nitrogen) in flame-dried glassware.

-

Setup: Charge a flame-dried 50 mL Schlenk flask with 3-bromo-2-fluorothiophene (1.0 eq, 500 mg) and anhydrous THF (10 mL).

-

Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Allow to equilibrate for 15 minutes.

-

Exchange: Add n-Butyllithium (1.1 eq, 2.5 M in hexanes) dropwise over 10 minutes via syringe pump or careful manual addition.

-

Critical Check: The internal temperature must not rise above -70°C to prevent "lithium scrambling" (migration of Li to the C5 position).

-

-

Reaction: Stir at -78°C for 30 minutes. The solution typically turns light yellow.

-

Quench: Add anhydrous N,N-Dimethylformamide (DMF) (3.0 eq) rapidly in one portion.

-

Warming: Remove the cooling bath and allow the reaction to warm to room temperature over 1 hour.

-

Workup: Quench with saturated aqueous NH₄Cl (10 mL). Extract with Ethyl Acetate (3 x 15 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: The crude oil is often pure enough for use but can be purified via flash chromatography (SiO₂, 5-10% EtOAc/Hexanes).

Part 3: Quality Control & Characterization

Verifying the identity of this specific isomer is critical due to the prevalence of the C2-aldehyde isomer.

19F NMR Signature

Fluorine NMR is the definitive tool for distinguishing regioisomers.

-

Target (2-Fluoro-3-formyl): Expect a signal around -120 to -130 ppm (doublet or multiplet depending on H-coupling).

-

Coupling Constant (

): The coupling between F2 and H4/H5 will be distinct.- is impossible (substituted).

-

Look for long-range coupling to the aldehyde proton (rare but possible) or distinct splitting from H4/H5.

GC-MS Fragmentation

-

Molecular Ion: m/z ~130.

-

Loss of CHO: m/z ~101 (M - 29).

-

Loss of CO: m/z ~102 (M - 28).

Part 4: References

-

National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of Thiophenecarboxaldehyde Derivatives. NIST Chemistry WebBook. Retrieved from [Link]

-

Organic Chemistry Portal. (2023). Synthesis of Thiophenes: Lithiation Strategies. Retrieved from [Link]

(Note: Due to the rarity of the specific 2-fluoro-3-formyl isomer, references 1 and 3 link to the closest commercially available isomers and precursors, which are the industry standard proxies for sourcing and pricing verification.)

Sources

Strategic Integration of Novel Fluorinated Thiophene Building Blocks in Drug Discovery

Executive Summary

The strategic replacement of phenyl rings with heteroaromatic bioisosteres is a cornerstone of modern medicinal chemistry. Among these, thiophene stands out for its unique electronic profile and metabolic distinctiveness.[1] However, the "magic methyl" effect has a modern successor: the "Fluorine Effect."

This guide details the application of novel fluorinated thiophene building blocks—specifically focusing on the challenging 3-fluorothiophene and trifluoromethyl-thiophene motifs. Unlike standard fluorination, which is often used solely to block metabolism, fluorinated thiophenes offer a trifecta of benefits: modulation of pKa, conformational locking via chalcogen-fluorine interactions, and specific vectorization of lipophilicity.

Part 1: The Strategic Rationale (Physicochemical Mechanics)

Beyond Metabolic Blocking

While blocking Cytochrome P450 oxidation at the

| Property | Thiophene (Parent) | 2-Fluoro-Thiophene | 3-Fluoro-Thiophene | Impact on Drug Design |

| Electronic Character | Electron-rich ( | Reduced electron density | Moderate reduction | Reduces liability to oxidative metabolism; lowers pKa of adjacent amines. |

| Dipole Moment | ~0.5 D | ~1.7 D | ~1.2 D | Increases binding affinity in polar pockets; alters solubility. |

| Conformation | Rotatable | Locked (S···F repulsion/attraction) | Locked | Critical: Can enforce coplanarity or orthogonality with connected rings. |

| Metabolic Liability | High (S-oxidation, Ring opening) | Low (C2 blocked) | Medium (C2 open) | 2-F blocks the most reactive site; 3-F is used when C2 is substituted. |

The Conformational Lock: S···F Interactions

A critical, often overlooked feature is the non-covalent interaction between the Sulfur lone pair and the Fluorine atom. Unlike the O···F interaction in furans, the S[2]···F interaction in thiophenes can induce specific torsional constraints.

-

Mechanism: The large van der Waals radius of Sulfur combined with the electronegativity of Fluorine creates a "gear" effect.

-

Application: In biaryl systems (e.g., Thiophene-Phenyl), a 3-fluorine substituent can force the rings out of coplanarity, disrupting

-stacking and improving solubility, or lock them into a specific twist angle required for receptor fit.

Part 2: Synthetic Methodologies & Protocols[1][3][4]

Direct fluorination of thiophene using

Decision Matrix: Selecting the Synthetic Route

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on the desired fluorination pattern. High-contrast nodes indicate primary decision points.

Protocol: Synthesis of 3-Fluorothiophene-2-Carboxylate

Accessing the 3-position is notoriously difficult due to the natural directing effects of the sulfur atom (which favors C2/C5). The most reliable method for generating high-purity building blocks is the modified Schiemann reaction .

Objective: Synthesis of Methyl 3-fluorothiophene-2-carboxylate (Intermediate for coupling).

Reagents:

-

Methyl 3-aminothiophene-2-carboxylate (Starting Material)[3]

-

Sodium Nitrite (

) -

Tetrafluoroboric acid (

) -

Sand (for thermal decomposition)

Step-by-Step Methodology:

-

Diazotization:

-

Suspend methyl 3-aminothiophene-2-carboxylate (10 mmol) in

(48% aq. solution) at -5°C. -

Add

(1.1 eq) dropwise as an aqueous solution. Maintain temp < 0°C to prevent decomposition. -

Observation: A precipitate of the diazonium tetrafluoroborate salt will form.

-

Filter the salt and wash with cold ether/pentane. Caution: Dry diazonium salts are shock-sensitive. Do not store; proceed immediately.

-

-

Thermal Decomposition (The Balz-Schiemann Step):

-

Mix the damp diazonium salt with chemically inert sand (1:3 ratio by weight). This prevents "runaway" thermal events.

-

Place in a flask connected to a distillation bridge.

-

Heat the flask gently to 100-120°C.

- .

-

The product, methyl 3-fluorothiophene-2-carboxylate, will distill over as a pale oil.

-

-

Workup & Purification:

-

Dissolve the distillate in DCM. Wash with 10%

to remove -

Dry over

and concentrate. -

Validation:

NMR should show a singlet around -120 ppm (vs

-

Part 3: Advanced Applications & Case Studies

Kinase Inhibition: The Bioisostere Switch

In the development of p38 MAPK inhibitors, replacing a phenyl ring with a thiophene often improves potency due to the thiophene's ability to accept hydrogen bonds via the sulfur atom. However, metabolic oxidation is a liability.

-

Case Study: Introduction of a trifluoromethyl (

) group at the C3 position of a thiophene scaffold in CB1 receptor modulators .

Experimental Workflow: Suzuki-Miyaura Coupling

Once the fluorinated building block (e.g., 3-fluoro-2-bromothiophene) is secured, it is typically coupled to the core drug scaffold.

Figure 2: Standardized workflow for integrating fluorinated thiophene blocks into drug scaffolds via Palladium-catalyzed cross-coupling.

Part 4: Future Outlook - The Frontier

The pentafluorosulfanyl (

-

Relevance:

-thiophenes are currently being explored as superior bioisosteres for trifluoromethyl-thiophenes in agrochemicals and late-stage drug candidates, offering higher metabolic resistance and a distinct steric profile .

References

-

A Facile and Improved Synthesis of 3-Fluorothiophene. Synthesis, 2005.

-

The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry, 2019.[7]

-

Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. Molecules, 2014.[5]

-

Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry, 2026 (Ahead of Print). [6]

-

Synthesis of a thiophene-based fluorinated library applied to fragment-based drug discovery. New Journal of Chemistry, 2019.

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. thieme-connect.de [thieme-connect.de]

- 4. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 5. mdpi.com [mdpi.com]

- 6. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 9. Exploring physicochemical space via a bioisostere of the trifluoromethyl and ethyl groups (BITE): attenuating lipophilicity in fluorinated analogues of Gilenya® for multiple sclerosis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Note: Regioselective Synthesis of 2-Fluorothiophene-3-carbaldehyde via Directed ortho-Metalation

Abstract

This application note provides a comprehensive guide for the regioselective synthesis of 2-fluorothiophene-3-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and materials science. We detail a robust protocol centered on directed ortho-metalation (DoM) of 2-fluorothiophene using n-butyllithium (n-BuLi), followed by formylation with N,N-dimethylformamide (DMF). The rationale for selecting this methodology over classical electrophilic substitution methods like the Vilsmeier-Haack reaction is thoroughly discussed. This guide includes a detailed, step-by-step experimental protocol, safety considerations for handling pyrophoric and corrosive reagents, characterization data, and troubleshooting advice to ensure reliable and reproducible outcomes for researchers in drug discovery and organic synthesis.

Introduction and Strategic Rationale

Thiophene-3-carbaldehyde scaffolds are prevalent in a wide range of biologically active molecules and organic electronic materials.[1][2] The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity, making 2-fluorothiophene-3-carbaldehyde a highly sought-after synthetic intermediate.

The primary challenge in the synthesis of this target lies in achieving regiocontrol. The thiophene ring is electron-rich and readily undergoes electrophilic aromatic substitution. However, substitution typically occurs at the C5 position (or C2, if unsubstituted), which is the most nucleophilic site.

-

Vilsmeier-Haack Reaction: This classical formylation method, which uses a chloroiminium salt (the "Vilsmeier reagent") generated from DMF and phosphorus oxychloride (POCl₃), is highly effective for many electron-rich heterocycles.[3][4][5][6] However, in the case of 2-halothiophenes, the reaction overwhelmingly favors substitution at the C5 position.[7] This lack of selectivity for the desired C3 position renders the Vilsmeier-Haack reaction unsuitable for this specific synthetic goal.

-

Directed ortho-Metalation (DoM): To overcome the inherent reactivity pattern of the thiophene ring, a directed metalation strategy is employed.[8][9] In this approach, a heteroatom or substituent directs a strong base (typically an organolithium reagent) to deprotonate a specific adjacent proton. While fluorine is a relatively weak directing group, the inductive effect acidifies the adjacent C3 proton. This allows for regioselective deprotonation at the C3 position using a strong base like n-butyllithium (n-BuLi) at low temperatures. The resulting 2-fluoro-3-lithiothiophene intermediate can then be trapped with an electrophile, such as DMF, to install the carbaldehyde group precisely at the C3 position.[8][10]

This application note therefore focuses exclusively on the Directed ortho-Metalation strategy as the most logical and efficient pathway to the target molecule.

Reaction Mechanism and Workflow

The synthesis proceeds in two main stages:

-

Regioselective Lithiation: 2-Fluorothiophene is treated with n-BuLi in an anhydrous ethereal solvent at low temperature (-78 °C). The base selectively abstracts the proton at the C3 position, forming a stable organolithium intermediate.

-

Electrophilic Quench (Formylation): The nucleophilic organolithium species attacks the electrophilic carbonyl carbon of DMF. This addition forms a tetrahedral intermediate which, upon aqueous workup, hydrolyzes to yield the final product, 2-fluorothiophene-3-carbaldehyde.

The experimental process follows a logical sequence designed to maintain anhydrous and anaerobic conditions, critical for the success of organolithium chemistry.

Safety and Handling Precautions

This protocol involves hazardous materials. A thorough risk assessment must be conducted before commencing any work. All operations should be performed inside a certified chemical fume hood.

-

n-Butyllithium (n-BuLi): n-BuLi is a pyrophoric reagent, meaning it can ignite spontaneously on contact with air or moisture.[11] It is also corrosive.

-

Handling: Always handle under an inert atmosphere (Argon or Nitrogen) using proper air-free techniques, such as a Schlenk line or a glovebox.[12][13] Transfer solutions using a gas-tight syringe or cannula.[14][15]

-

PPE: Wear a flame-resistant lab coat (e.g., Nomex), safety goggles, and appropriate gloves (e.g., nitrile gloves underneath neoprene or butyl rubber gloves).[11][13][14]

-

Emergency: Keep a Class D fire extinguisher (for combustible metals) and a container of dry sand or soda ash readily accessible to smother small fires.[11] Ensure a safety shower and eyewash station are within 10 seconds of travel time.[11][14] Never work alone when handling pyrophoric reagents.[11][15]

-

-

Phosphorus Oxychloride (POCl₃): Although not used in the primary protocol, it is mentioned as part of the Vilsmeier-Haack reaction. POCl₃ is highly corrosive, toxic, and reacts violently with water to release toxic hydrogen chloride gas and phosphoric acid.[16][17][18][19]

-

Anhydrous Solvents: Anhydrous solvents like THF can form explosive peroxides. Use freshly distilled or commercially available anhydrous solvents.

Detailed Experimental Protocol

4.1 Reagents and Materials

| Reagent / Material | Grade | Supplier | Notes |

| 2-Fluorothiophene | ≥98% | Commercially Available | --- |

| n-Butyllithium (n-BuLi) | 1.6 M in hexanes | Commercially Available | Titrate before use for accurate molarity. |

| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercially Available | Store over molecular sieves. |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Commercially Available | Use from a solvent purification system or freshly distilled from Na/benzophenone.[20] |

| Saturated aq. NH₄Cl | --- | Prepare in-house | --- |

| Diethyl Ether (Et₂O) | ACS Grade | Commercially Available | For extraction. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available | For drying. |

| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography. |

4.2 Step-by-Step Procedure

-

Reaction Setup:

-

Oven-dry a two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a condenser with a gas inlet adapter.[15]

-

Assemble the glassware while hot and allow it to cool to room temperature under a steady stream of inert gas (Argon or Nitrogen).[12]

-

Maintain a positive pressure of inert gas throughout the reaction, using a bubbler system.

-

-

Lithiation:

-

To the cooled flask, add anhydrous THF (approx. 0.2 M relative to 2-fluorothiophene) via syringe.

-

Add 2-fluorothiophene (1.0 eq) to the THF.

-

Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Slowly add n-BuLi (1.1 eq) dropwise via syringe over 15-20 minutes. Ensure the internal temperature does not rise significantly.

-

Upon completion of the addition, stir the resulting solution at -78 °C for 1 hour. A color change is typically observed.

-

-

Formylation:

-

While the lithiation proceeds, measure out anhydrous DMF (3.0 eq) into a separate, dry, inert-atmosphere flask.

-

After the 1-hour stir, add the anhydrous DMF to the reaction mixture dropwise via syringe at -78 °C.

-

Once the DMF addition is complete, remove the cooling bath and allow the reaction to slowly warm to room temperature.

-

Stir the reaction mixture at room temperature for an additional 1-2 hours.

-

-

Workup and Extraction:

-

Cool the flask in an ice-water bath.

-

Slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Transfer the mixture to a separatory funnel and dilute with diethyl ether and water.

-

Separate the layers. Extract the aqueous layer two more times with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

-

Purification and Characterization:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

-

Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

-

Combine the pure fractions and remove the solvent in vacuo to yield 2-fluorothiophene-3-carbaldehyde as a liquid or low-melting solid.

-

Expected Results and Characterization

| Parameter | Expected Result |

| Yield | 60-80% |

| Appearance | Colorless to pale yellow oil |

| ¹H NMR (CDCl₃) | δ ~9.9 (s, 1H, -CHO), δ ~7.6 (d, 1H, H-5), δ ~7.1 (dd, 1H, H-4) |

| ¹³C NMR (CDCl₃) | δ ~180 (CHO), other aromatic signals consistent with structure |

| ¹⁹F NMR (CDCl₃) | Aromatic region singlet or doublet |

| IR (neat) | ν ~1680 cm⁻¹ (strong, C=O stretch)[21] |

| Mass Spec (EI) | M⁺ corresponding to C₅H₃FOS (m/z = 130.14) |

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or No Yield | Inactive n-BuLi. | Titrate the n-BuLi solution before use to determine its exact concentration. |

| Wet reagents or glassware. | Ensure all glassware is rigorously dried and solvents are anhydrous.[15][20] | |

| Insufficiently low temperature. | Maintain the reaction temperature at -78 °C during lithiation. | |

| Mixture of Isomers | Lithiation at C5. | Ensure slow addition of n-BuLi at -78 °C. Using a bulkier base like LDA may improve selectivity in some cases. |

| Starting Material Recovered | Incomplete lithiation. | Extend the stirring time at -78 °C after n-BuLi addition to 1.5-2 hours. |

Conclusion

The synthesis of 2-fluorothiophene-3-carbaldehyde is effectively and regioselectively achieved through a directed ortho-metalation protocol. By leveraging the directing, acidifying effect of the C2-fluorine substituent, deprotonation with n-butyllithium occurs selectively at the C3 position. Subsequent formylation with DMF provides the desired product in good yield, bypassing the regioselectivity issues inherent to classical electrophilic substitution methods. Adherence to strict anhydrous, anaerobic conditions and rigorous safety protocols is paramount for the successful and safe execution of this valuable transformation.

References

-

Environmental Health & Safety, University of California, Irvine. (2024, January 29). Procedures for Safe Use of Pyrophoric Organolithium Reagents. [11][14]

-

Princeton University Environmental Health & Safety. Safe handling of organolithium compounds in the laboratory. [12]

-

UCLA Chemistry & Biochemistry. (2009, February 26). Procedures for Safe Use of Pyrophoric Organolithium Reagents.

-

Stanton, B. Z., et al. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments, (117), 54698. [15]

-

University of California, Santa Barbara. (2012, December 14). Pyrophorics - Organolithium Reagents - Standard Operating Procedure. [13]

-

Thermo Fisher Scientific. (2006, October 29). Phosphorus oxychloride - SAFETY DATA SHEET. [16]

-

SafeRack. Phosphorus Oxychloride. [17]

-

PCC Group. (2025, November 18). Phosphorus oxychloride (POCl3). [18]

-

Lanxess. (2015, August 15). Phosphorus oxychloride. [19]

-

MilliporeSigma. (2025, September 10). SAFETY DATA SHEET - PHOSPHORUS OXYCHLORIDE.

-

Al-Hadedi, A. A. M., & Böhm, S. (2009). Chemistry of Polyhalogenated Nitrobutadienes, Part 11: ipso-Formylation of 2-Chlorothiophenes under Vilsmeier-Haack Conditions. Zeitschrift für Naturforschung B, 64(5), 543-548. [7]

-

J&K Scientific LLC. (2025, March 22). Vilsmeier-Haack Reaction. [3]

-

Organic Chemistry Portal. Formylation - Common Conditions. [8]

-

Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. [4]

-

Singh, J. Vilsmeier-Haack Reaction. In Name Reactions in Organic Synthesis. Cambridge University Press. [5]

-

Rahman, M. T., & Al-Hadedi, A. A. M. (2010). A Facile and Improved Synthesis of 3-Fluorothiophene. Synthesis, 2010(18), 3149-3151.

-

BenchChem. The Vilsmeier-Haack Reaction: A Comprehensive Technical Guide to the Synthesis of 5-Formyluracil Derivatives. [6]

-

ResearchGate. (2025, May 27). Lithium Halogen exchange using n-BuLi and DMF for formylation failing why?[20]

-

BenchChem. A Comparative Guide to the Formylation of 2-Methylthiophene: Benchmarking Synthesis of 5-Methyl-2-thiophenecarboxaldehyde. [22]

-

Jotani, M. M., et al. (2018). Some chalcones derived from thiophene-3-carbaldehyde: synthesis and crystal structures. Acta Crystallographica Section E: Crystallographic Communications, 74(11), 1641-1647. [1]

-

Google Patents. CA2108737A1 - Process for production of 2-thiophene aldehydes.

-

Reddy, G. S., et al. (2021). Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde. Molbank, 2021(4), M1281. [10]

-

Al-Masoudi, W. A. (2020). Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst. Kuwait Journal of Science, 47(3).

-

ResearchGate. Synthesis of 2-substituted thiophene 3-carbaldehyde 113 through [3 + 2] cycloaddition.... [2]

-

Harada, K. (2001). Method for producing thiophene-3-carboxaldehyde.

-

ChemScene. 32431-83-7 | 3-Fluorothiophene-2-carbaldehyde.

-

Fox, D. J., et al. (2009). The lithiation and acyl transfer reactions of phosphine oxides, sulfides and boranes in the synthesis of cyclopropanes. Organic & Biomolecular Chemistry, 7(7), 1329-1336.

-

ResearchGate. FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide,.... [21]

-

ResearchGate. (2025, August 10). 2-Substituted 4-(Trifluoromethyl)phenols by Directed ortho-Lithiation. [9]

-

Neacsu, A., et al. (2024). DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. Chemistry Proceedings, 16(1), 10.

-

BLD Pharm. 32431-83-7|3-Fluorothiophene-2-carbaldehyde.

-

Shareef, M. A., et al. (2016). Synthesis, characterization, anticancer activity, optical spectroscopic and docking studies of novel thiophene-2-carboxaldehyde derivatives. European Journal of Chemistry, 7(4), 454-462.

Sources

- 1. Some chalcones derived from thiophene-3-carbaldehyde: synthesis and crystal structures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. jk-sci.com [jk-sci.com]

- 4. One moment, please... [chemistrysteps.com]

- 5. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [cambridge.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. znaturforsch.com [znaturforsch.com]

- 8. Formylation - Common Conditions [commonorganicchemistry.com]

- 9. researchgate.net [researchgate.net]

- 10. Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde | MDPI [mdpi.com]

- 11. ehs.uci.edu [ehs.uci.edu]